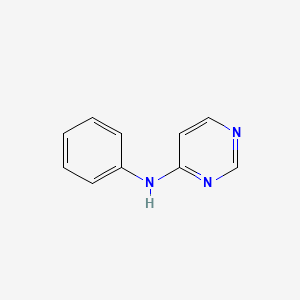
N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylpyrimidin-4-amine is a heterocyclic compound . It contains a phenyl group, which is an aromatic ring . It can undergo various reactions such as arylation, alkylation, substitution reactions, condensation reactions, heterocyclization, halogenation, and cyclization .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can participate in arylation reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Stille coupling to introduce different aryl groups at the nitrogen atom . The amine group can be alkylated using alkyl halides to form N-alkylated derivatives . It can also participate in condensation reactions with carbonyl compounds, such as ketones or aldehydes, to form pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . It can deal with multiple structural models, volumetric data, and crystal morphologies in the same window .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo arylation, alkylation, substitution reactions, condensation reactions, heterocyclization, halogenation, and cyclization . It can also undergo various arylation reactions, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Stille coupling, to introduce different aryl groups at the nitrogen atom .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a molecular weight of 171.20 . Its storage temperature is between 2-8°C .Scientific Research Applications
Anti-Cancer Activity
N-phenylpyrimidin-4-amine derivatives have shown significant potential in cancer research, particularly in the development of anti-cancer agents. Studies have demonstrated the efficacy of these compounds in inhibiting the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC), human colon carcinoma, and breast carcinoma cells. For example, certain synthesized derivatives, such as 4-aryl-N-phenylpyrimidin-2-amines, have displayed potent anti-cancer activity in A549 cells (a type of NSCLC cell line) and selectivity in their action. These compounds have also been evaluated for their cytotoxicity and physicochemical properties, such as solubility and logD7.4, an essential factor in drug development (Toviwek et al., 2017). Similarly, other studies have synthesized and tested various this compound derivatives for their anti-proliferative activities, with some demonstrating potent CDK9 inhibitory activities and the ability to induce cancer cell apoptosis (Lukasik et al., 2012).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives have been synthesized for various therapeutic applications. For instance, they have been developed as agonists for GPR119, a receptor implicated in glucose regulation, showing potential as antihyperglycemic agents. One such derivative improved glucose tolerance in mice, highlighting its potential in managing conditions like diabetes (Negoro et al., 2012).
Antimicrobial Activity
These derivatives have also been explored for their antimicrobial properties. Studies have synthesized and evaluated this compound compounds for their efficacy against bacterial and fungal strains. Some of these compounds have shown promising results, indicating their potential as novel antimicrobial agents (Jadvani & Naliapara, 2021).
Chemical Synthesis and Reactions
Significant research has gone into the chemical synthesis and reaction mechanisms of this compound compounds. Studies have explored various synthetic routes and reaction mechanisms, such as the SN(ANRORC) mechanism, providing valuable insights into the chemical behavior of these compounds. This research is crucial for understanding how these compounds can be synthesized and manipulated for various applications (Kroon & Plas, 2010).
Safety and Hazards
N-phenylpyrimidin-4-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Future Directions
While the search results do not provide specific future directions for N-phenylpyrimidin-4-amine, it is worth noting that the field of molecular modeling and artificial intelligence is advancing rapidly, and these technologies could potentially be used to predict protein-ligand interactions, which could have implications for the development of new drugs .
Mechanism of Action
Target of Action
N-phenylpyrimidin-4-amine is known to target the M1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential treatments for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
Mode of Action
This compound interacts with its targets as an allosteric modulator . It modulates the affinity of orthosteric agonists, with the greatest degree of positive co-operativity observed with higher efficacy agonists . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the modulation of agonist affinity, which is a key aspect of the signaling pathways of the M1 muscarinic acetylcholine receptors . The compound’s action also influences the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP 1) accumulation, and β-arrestin-2 recruitment pathways .
Pharmacokinetics
The compound’s nanomolar inhibitory potency against its target suggests a high degree of bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the potentiation of orthosteric agonists and the modulation of various signaling pathways . This leads to changes in cellular responses, potentially influencing cognitive functions.
properties
IUPAC Name |
N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVLBDODYLEYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

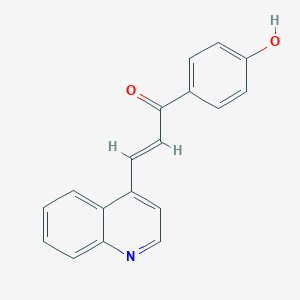
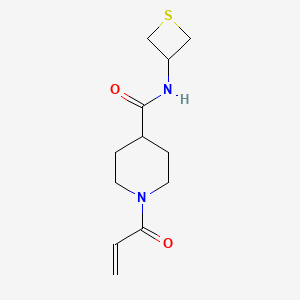
![N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2584406.png)
![N-(2-(2-methoxyphenoxy)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2584408.png)
![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)
![1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2584413.png)



![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2584420.png)
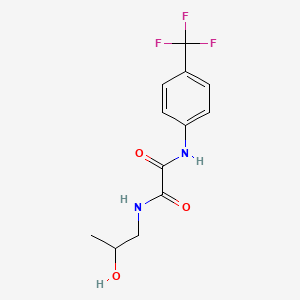
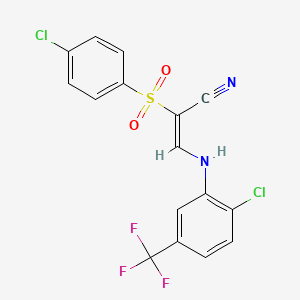
![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea](/img/structure/B2584424.png)
![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)